Acetophenone-d8 Acetophenone-d8
Brand Name: Vulcanchem
CAS No.: 19547-00-3
VCID: VC0143793
InChI: InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
SMILES: CC(=O)C1=CC=CC=C1
Molecular Formula: C8H8O
Molecular Weight: 128.2 g/mol

Acetophenone-d8

CAS No.: 19547-00-3

Reference Standards

VCID: VC0143793

Molecular Formula: C8H8O

Molecular Weight: 128.2 g/mol

Acetophenone-d8 - 19547-00-3

CAS No. 19547-00-3
Product Name Acetophenone-d8
Molecular Formula C8H8O
Molecular Weight 128.2 g/mol
IUPAC Name 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone
Standard InChI InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Standard InChIKey KWOLFJPFCHCOCG-JGUCLWPXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H]
SMILES CC(=O)C1=CC=CC=C1
Canonical SMILES CC(=O)C1=CC=CC=C1
Synonyms 1-Phenylethanone-d8; 1-Feniletanone-d8; 1-Phenyl-1-ethanone-d8; 1-Phenylethanone-d8; Acetophenon-d8; Acetylbenzene-d8; Hypnon-d8; Hypnone-d8; Methyl Phenyl Ketone-d8; NSC 7635-d8; NSC 98542-d8; Phenyl Methyl Ketone-d8;
PubChem Compound 2724856
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator